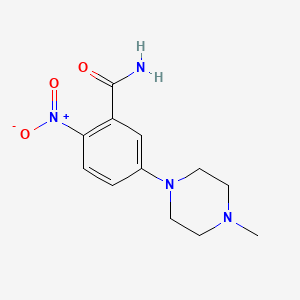

5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide" is a chemical entity that appears to be related to a class of compounds that exhibit interesting biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of piperazine as a core structure, which is modified with various substituents to achieve desired biological activities. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates the incorporation of a piperazine ring with a benzamide fragment to target dopamine D4 receptors . Similarly, the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole involves a piperazine ring and highlights a method for attaching different groups to the core structure . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" often includes a planar aromatic system, as seen in the benzimidazole derivatives . The piperazine ring typically adopts a chair conformation, providing a three-dimensional aspect to the molecule that can influence its interaction with biological targets .

Chemical Reactions Analysis

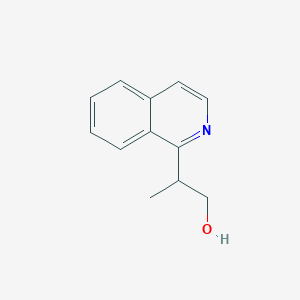

The chemical reactivity of such compounds is influenced by the presence of functional groups like nitro, amino, and methoxy groups. For example, the nitro group in the related compound 5-amino-3-methyl-1-(2-nitrobenzoyl)pyrazole is involved in hydrogen bonding, which could also be relevant for "this compound" . Additionally, the intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides to form isoquinolin-1-ones suggest that the nitro group can participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. The presence of a nitro group and a piperazine ring suggests that it may have polar characteristics and could form hydrogen bonds, affecting its solubility and stability . The crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides insights into the potential crystal packing and intermolecular interactions that "this compound" might exhibit .

Scientific Research Applications

Bioactivation and DNA Interaction

5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, closely related to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide, demonstrates significant cytotoxicity due to its ability to form DNA-DNA interstrand crosslinks. This compound, activated through a bioreduction process, exhibits its cytotoxic effects by binding to DNA and producing interstrand crosslinks, which are crucial in the study of cancer therapeutics (Knox et al., 1991).

Synthesis and Antioxidant Activity

Research on 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, which include a compound structurally similar to this compound, revealed their synthesis through a 'onepot' nitro reductive cyclization reaction. These compounds displayed substantial in vitro antioxidant activities and were evaluated as glucosidase inhibitors (Özil et al., 2018).

Neuroleptic Potential

The synthesis of heterocyclic 5-amino-2-methoxybenzamides, including derivatives of this compound, has been explored for their potential as neuroleptics. These compounds were obtained through the reaction of 2-methoxy-5-nitrobenzoyl chloride with various amines, suggesting their relevance in the development of central nervous system agents (Valenta et al., 1990).

Quality Control in Anticonvulsant Development

In the field of anticonvulsant drug development, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound similar to this compound, has shown promise. The development of quality control methods for this substance is crucial for its standardization and potential application in medical practice, highlighting the importance of such compounds in therapeutic development (Sych et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

A study discovered a series of new SIRT6 inhibitors containing the skeleton 1-phenylpiperazine . Among them, compound “5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d)” showed an IC50 value of 4.93 μM against SIRT6 in the Fluor de Lys (FDL) assay . This study provides a promising lead compound for subsequent drug discovery targeting SIRT6 .

Mechanism of Action

Target of Action

Related compounds such as n-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1h-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide have been shown to target serine/threonine-protein kinase chk1 .

Mode of Action

Similar compounds have been shown to inhibit multiple kinase pathways

Biochemical Pathways

Related compounds have been shown to inhibit multiple kinase pathways, including lrrk2 . This suggests that the compound could potentially affect pathways regulated by these kinases.

Result of Action

Related compounds have been shown to decrease the production of inflammatory cytokines in cultured microglia exposed to hiv-1 tat . This suggests that the compound could potentially have anti-inflammatory effects.

properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-14-4-6-15(7-5-14)9-2-3-11(16(18)19)10(8-9)12(13)17/h2-3,8H,4-7H2,1H3,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTROLHWTEZZQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)

![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)